![molecular formula C12H4Cl6 B1593754 2,2',3,4',6,6'-Hexachlorobiphenyl CAS No. 68194-08-1](/img/structure/B1593754.png)
2,2',3,4',6,6'-Hexachlorobiphenyl
Overview
Description
2,2',3,4',6,6'-Hexachlorobiphenyl (HBCD) is a halogenated aromatic hydrocarbon and a member of the polychlorinated biphenyl (PCB) family. It is a white to off-white powder that is insoluble in water and has a low vapor pressure. HBCD has been used as a flame retardant in a variety of products including electrical equipment, insulation, and textiles. HBCD has been found in the environment and in biota, raising concerns about its potential effects on human health and the environment.
Scientific Research Applications
Activation of Nuclear Receptors in Vitro
One application of 2,2’,3,4’,6,6’-Hexachlorobiphenyl is its effect on the activation of nuclear receptors in vitro. Studies have shown that atropisomers of this compound exhibit stereoselective effects on the activation of nuclear receptors .
Metabolic Activation Mechanism Study
Another application is in the study of its metabolic activation mechanism. Quantum mechanic/molecular mechanic methods (QM/MM) and density functional theory (DFT) have been used to study the metabolic activation catalyzed by CYP2B6 .
Enantiomeric Enrichment Research
This compound has also been used in research studying dose-dependent enantiomeric enrichment in female mice, which is crucial for understanding the compound’s behavior in biological systems .
Mechanism of Action
Target of Action
The primary target of 2,2’,3,4’,6,6’-Hexachlorobiphenyl (PCB 136) is the cytochrome P450 enzyme (CYP2B6) . This enzyme plays an essential role in the bio-transformation of polychlorinated biphenyls (PCBs), a group of synthetic organic compounds .
Mode of Action
The interaction of PCB 136 with CYP2B6 involves electrophilic additions at the C α and C β positions, generating different active intermediates . The electrophilic addition energy barrier of C β is 10.9 kcal/mol higher than that of C α, making C α the preferred site for the electrophilic addition reaction . This work also investigated the mechanism of converting active intermediates into OH-PCB136, which has high toxicity in a non-enzymatic environment .
Biochemical Pathways
The metabolic activation of PCB 136 catalyzed by CYP2B6 is a key biochemical pathway . Structural analysis via the electrostatic and noncovalent interactions indicates that several residues play crucial roles in substrate recognition and metabolism . The halogen-π interactions are important factors for the metabolism of CYP2B6 to halogenated environmental pollutants .
Result of Action
The molecular and cellular effects of PCB 136’s action are complex and can vary depending on the specific context. Some studies suggest that PCBs and their hydroxylated metabolites have been associated with neurodevelopmental disorders . Several neurotoxic congeners display axial chirality and atropselectively affect cellular targets implicated in PCB developmental neurotoxicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of PCB 136. For example, the halogen-π interactions are important factors for the metabolism of CYP2B6 to halogenated environmental pollutants . Moreover, the enantioselective enrichment of PCB atropisomers in animal and human tissues may have significant consequences for endocrine-disrupting effects of chiral ortho-substituted PCB congeners .
properties
IUPAC Name |
1,2,4-trichloro-3-(2,4,6-trichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-3-8(16)10(9(17)4-5)11-6(14)1-2-7(15)12(11)18/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPNJBZNXQNKNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074197 | |
Record name | 2,2',3,4',6,6'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4',6,6'-Hexachlorobiphenyl | |
CAS RN |
68194-08-1 | |
Record name | PCB 150 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68194-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PCB 150 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,4',6,6'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,4',6,6'-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN2B094EU0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.